molecular formula C15H14N2O3 B4997589 N-(3,5-dimethylphenyl)-4-nitrobenzamide

N-(3,5-dimethylphenyl)-4-nitrobenzamide

Cat. No.: B4997589
M. Wt: 270.28 g/mol
InChI Key: IZFDUPBWBGBEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-nitrobenzamide typically involves the reaction of 3,5-dimethylaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: 3,5-dimethylphenyl-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3,5-dimethylaniline and 4-nitrobenzoic acid.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-nitrobenzamide
  • N-(3,4-dimethylphenyl)-4-nitrobenzamide
  • N-(2,5-dimethylphenyl)-4-nitrobenzamide

Uniqueness

N-(3,5-dimethylphenyl)-4-nitrobenzamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the nitro group also imparts distinct electronic properties, making it a valuable compound for various applications.

Biological Activity

N-(3,5-dimethylphenyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group and an amide functional group, which are integral to its biological activity. The compound can be represented structurally as follows:

  • Chemical Formula : C14_{14}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 258.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group is crucial for binding, potentially leading to the inhibition or modulation of target enzyme activity. This compound has shown promise in various biological studies, particularly in the context of medicinal applications.

1. Antidiabetic Potential

Research indicates that derivatives of 4-nitrobenzamide exhibit significant antidiabetic properties. A related study highlighted the activity of compounds with similar structural features against α-glucosidase, demonstrating that substituents on the phenyl ring significantly influence inhibitory potency. For instance, a compound with a 2-CH3_3-5-NO2_2 substituent exhibited an IC50_{50} value of 10.75 ± 0.52 μM against α-glucosidase, suggesting that electron-donating and electron-withdrawing groups enhance activity through electronic effects and steric factors .

2. Cytotoxicity

This compound has also been studied for its cytotoxic effects in cancer cells. The compound's derivatives have been shown to inhibit DNA methyltransferases (DNMTs), which play a role in epigenetic regulation and cancer progression. For example, one derivative demonstrated an EC50_{50} of 0.9 μM against hDNMT3A, indicating potent inhibition .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and nature of substituents on the benzamide backbone significantly affect biological activity:

CompoundSubstituentBiological ActivityIC_{50 / EC_{50}
5o2-CH_3-5-NO_2Antidiabetic (α-glucosidase inhibitor)10.75 ± 0.52 μM
31Bicyclic moietyDNMT inhibitorEC_{50} = 0.9 μM

These findings suggest that optimizing substituents can enhance the therapeutic potential of nitrobenzamide derivatives.

Case Study 1: Antidiabetic Activity

In vitro studies demonstrated that this compound derivatives displayed strong inhibitory effects against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring was found to be beneficial for enhancing inhibitory activity .

Case Study 2: Cancer Treatment

Another study focused on the potential of this compound derivatives as antitumor agents by targeting DNMTs involved in gene silencing in cancer cells. The most active compounds showed significant cytotoxicity against leukemia cell lines, indicating their potential as therapeutic agents in cancer treatment .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-7-11(2)9-13(8-10)16-15(18)12-3-5-14(6-4-12)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFDUPBWBGBEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 3,5-xylidine (1.42 ml, 11.0 mmol) and 4-nitrobenzoic acid (1.76 g, 10.4 mmol), the procedure of Reference Example 16 was repeated to obtain 2.72 g (quantitative) of the title compound in the form of light yellow crystals.
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.